11,20-Ethanoretinal
11,20-Ethanoretinal
Brand Name:
Vulcanchem
CAS No.:
102586-39-0
VCID:
VC20774529
InChI:
InChI=1S/C22H30O/c1-17(15-20-9-5-8-19(16-20)12-14-23)10-11-21-18(2)7-6-13-22(21,3)4/h10-12,14-16H,5-9,13H2,1-4H3/b11-10+,17-15+,19-12+
SMILES:
CC1=C(C(CCC1)(C)C)C=CC(=CC2=CC(=CC=O)CCC2)C
Molecular Formula:
C22H30O
Molecular Weight:
310.5 g/mol
11,20-Ethanoretinal
CAS No.: 102586-39-0
Cat. No.: VC20774529
Molecular Formula: C22H30O
Molecular Weight: 310.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102586-39-0 |
|---|---|
| Molecular Formula | C22H30O |
| Molecular Weight | 310.5 g/mol |
| IUPAC Name | (2E)-2-[3-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]cyclohex-2-en-1-ylidene]acetaldehyde |
| Standard InChI | InChI=1S/C22H30O/c1-17(15-20-9-5-8-19(16-20)12-14-23)10-11-21-18(2)7-6-13-22(21,3)4/h10-12,14-16H,5-9,13H2,1-4H3/b11-10+,17-15+,19-12+ |
| Standard InChI Key | FOYUFPJPFUUNOX-ZRTTZBFNSA-N |
| Isomeric SMILES | CC1=C(C(CCC1)(C)C)/C=C/C(=C/C2=C/C(=C/C=O)/CCC2)/C |
| SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC2=CC(=CC=O)CCC2)C |
| Canonical SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC2=CC(=CC=O)CCC2)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator